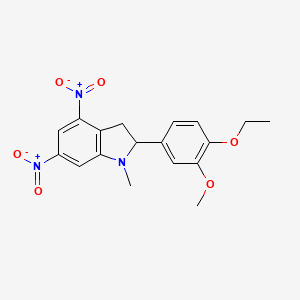![molecular formula C36H38N2O2 B4308076 N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B4308076.png)
N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide
Overview
Description
N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and amide functionalities, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core indane structure, followed by the introduction of the amide groups through acylation reactions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Scientific Research Applications
N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-1-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide: Known for its unique combination of aromatic and amide functionalities.
2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-, (2S)-: Another compound with similar structural features but different biological activity.
Benzamide, 2-bromo-N-methyl-: Shares the amide functionality but differs in the substitution pattern on the aromatic ring.
Uniqueness
This compound stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[4-[(2,6-dimethylphenyl)carbamoyl]phenyl]-1,2,2-trimethyl-3H-indene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N2O2/c1-22-10-8-11-23(2)31(22)37-33(39)26-14-17-29(18-15-26)36(7)30-19-16-27(20-28(30)21-35(36,5)6)34(40)38-32-24(3)12-9-13-25(32)4/h8-20H,21H2,1-7H3,(H,37,39)(H,38,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWWEQOSHMFUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)C3(C4=C(CC3(C)C)C=C(C=C4)C(=O)NC5=C(C=CC=C5C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-hydroxyethyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B4308005.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate](/img/structure/B4308010.png)

![ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate](/img/structure/B4308020.png)
![METHYL 4,5-DIMETHOXY-2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE](/img/structure/B4308035.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B4308053.png)
![METHYL 2-{2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-4,5-DIMETHOXYBENZOATE](/img/structure/B4308058.png)
![2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-{[1,1'-BIPHENYL]-4-YL}ETHAN-1-ONE](/img/structure/B4308063.png)
![2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B4308070.png)
![N-cyclopropyl-1-[4-(cyclopropylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B4308081.png)
![N-[4-(DIMETHYLAMINO)PHENYL]-N-(4-{[4-(DIMETHYLAMINO)PHENYL]IMINO}-2,5-CYCLOHEXADIENYLIDEN)AMINE](/img/structure/B4308094.png)
![2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate](/img/structure/B4308102.png)
![METHYL 3-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE](/img/structure/B4308110.png)
